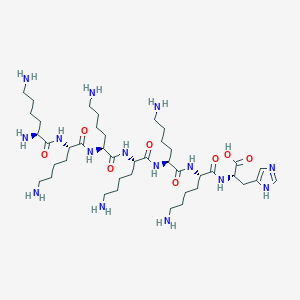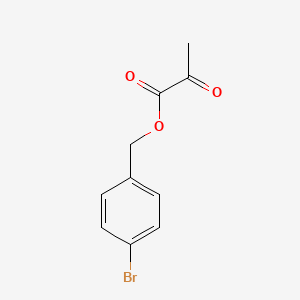acetic acid CAS No. 928202-87-3](/img/structure/B14189140.png)
[(Carboxycarbonothioyl)sulfanyl](dichloro)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Carboxycarbonothioyl)sulfanylacetic acid is a unique compound characterized by its complex structure, which includes carboxyl, carbonothioyl, sulfanyl, and dichloro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Carboxycarbonothioyl)sulfanylacetic acid typically involves the reaction of dichloroacetic acid with carbonothioyl sulfide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (Carboxycarbonothioyl)sulfanylacetic acid involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled using advanced instrumentation to ensure consistent quality. The product is then purified through various techniques such as crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(Carboxycarbonothioyl)sulfanylacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
(Carboxycarbonothioyl)sulfanylacetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of (Carboxycarbonothioyl)sulfanylacetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazoles: Compounds containing a thiazole ring exhibit similar biological activities, such as antimicrobial and anticancer properties.
Dichloroacetic Acid: This compound shares the dichloro group and is known for its use in metabolic research and potential anticancer properties.
Carbonothioyl Compounds: These compounds are known for their reactivity and use in organic synthesis.
Uniqueness
(Carboxycarbonothioyl)sulfanylacetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
928202-87-3 |
|---|---|
Molekularformel |
C4H2Cl2O4S2 |
Molekulargewicht |
249.1 g/mol |
IUPAC-Name |
2-(carboxycarbothioyl)sulfanyl-2,2-dichloroacetic acid |
InChI |
InChI=1S/C4H2Cl2O4S2/c5-4(6,3(9)10)12-2(11)1(7)8/h(H,7,8)(H,9,10) |
InChI-Schlüssel |
OYNAXPHUQPRCQU-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(=S)SC(C(=O)O)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Benzyl-2-[2-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B14189077.png)

![Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone](/img/structure/B14189084.png)

![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-(trifluoromethyl)-](/img/structure/B14189092.png)
![phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14189104.png)
![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline](/img/structure/B14189115.png)
![N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine](/img/structure/B14189131.png)

